(3-Chloropropyl)boronic acid
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Overview
Description
(3-Chloropropyl)boronic acid is an organoboron compound that features a boronic acid group attached to a three-carbon chain with a chlorine atom at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Chloropropyl)boronic acid involves the hydroboration of allyl chloride followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: Allyl chloride is reacted with diborane (B2H6) or a borane complex (BH3·THF) to form the corresponding borane intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds by reacting this compound with aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or carboxylic acid.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are typical reagents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH) are used.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Substitution: Formation of substituted propylboronic acid derivatives.
Scientific Research Applications
(3-Chloropropyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloropropyl)boronic acid in various reactions involves the formation of boronate esters or complexes with target molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Used in similar cross-coupling reactions but lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(3-Formylphenyl)boronic Acid: Contains a formyl group instead of a chlorine atom, leading to different reactivity and applications.
(4-Chlorophenyl)boronic Acid: Similar structure but with the chlorine atom on the aromatic ring, affecting its reactivity and applications.
Uniqueness
(3-Chloropropyl)boronic acid’s unique structure, featuring both a boronic acid group and a chlorine atom on a three-carbon chain, provides distinct reactivity patterns. This makes it particularly valuable in synthetic chemistry for creating complex molecules and in medicinal chemistry for developing boron-containing drugs .
Properties
Molecular Formula |
C3H8BClO2 |
---|---|
Molecular Weight |
122.36 g/mol |
IUPAC Name |
3-chloropropylboronic acid |
InChI |
InChI=1S/C3H8BClO2/c5-3-1-2-4(6)7/h6-7H,1-3H2 |
InChI Key |
GQDYKFQIPPIFMJ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCl)(O)O |
Origin of Product |
United States |
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